molecular formula C12H16N2O B1288149 4-(Piperidin-4-yl)benzamide CAS No. 886362-49-8

4-(Piperidin-4-yl)benzamide

Cat. No. B1288149
CAS RN: 886362-49-8
M. Wt: 204.27 g/mol
InChI Key: AQKSOYVHNMUJHZ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)benzamide belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

A series of novel benzamide derivatives, including 4-(Piperidin-4-yl)benzamide, have been synthesized . The synthesis was guided by bioisosterism and pharmacokinetic parameters . The synthesis of carbon-14 labelled N, N -diethyl-4- [phenyl- (piperidin-4-ylidene)methyl]-benzamide is also described .


Molecular Structure Analysis

The phenyl rings are inclined to one another by 80.1 (1)° and make dihedral angles of 46.1 (1) and 40.2 (1)° with the mean plane of the piperidine ring . In the crystal, pairs of N—H…O hydrogen bonds link the molecules into inversion dimers .


Chemical Reactions Analysis

Compounds 10b and 10j, which are N-(piperidin-4-yl)benzamide derivatives, show significant inhibitory bioactivity in HepG2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Piperidin-4-yl)benzamide is 204.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 2 . The exact mass is 204.126263138 g/mol and the monoisotopic mass is 204.126263138 g/mol .

Scientific Research Applications

Activators of Hypoxia-Inducible Factor 1 Pathways

4-(Piperidin-4-yl)benzamide derivatives have been found to be activators of hypoxia-inducible factor 1 (HIF-1) pathways . These compounds, particularly 10b and 10j, show significant inhibitory bioactivity in HepG2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Anticancer Applications

Piperidine derivatives, including 4-(Piperidin-4-yl)benzamide, are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antiviral Applications

Compounds containing five-membered heteroaryl amines, which include 4-(Piperidin-4-yl)benzamide, showed relatively higher antiviral activity against Newcastle disease virus . These compounds are almost on par with well-known antiviral commercial drug, Ribavirin .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antimicrobial Applications

Piperidine derivatives are being utilized as antimicrobial agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antifungal Applications

Piperidine derivatives are being utilized as antifungal agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Anti-Alzheimer Applications

Piperidine derivatives are being utilized as anti-Alzheimer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Future Directions

While specific future directions for 4-(Piperidin-4-yl)benzamide are not mentioned in the retrieved papers, the piperidine nucleus is a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications, indicating potential future directions for 4-(Piperidin-4-yl)benzamide .

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-4-yl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

4-(Piperidin-4-yl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes at the molecular level, including the upregulation of the downstream target gene p21 .

Biochemical Pathways

The activation of HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters

Result of Action

The result of the action of 4-(Piperidin-4-yl)benzamide is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 .

Action Environment

The action of 4-(Piperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Some scholars believe that inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

properties

IUPAC Name

4-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSOYVHNMUJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594978
Record name 4-(Piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886362-49-8
Record name 4-(Piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-49-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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